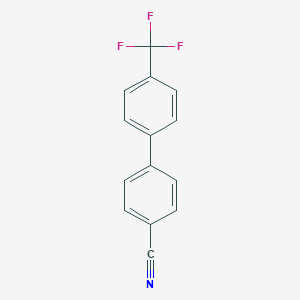

4-Cyano-4'-(Trifluoromethyl)biphenyl

概要

説明

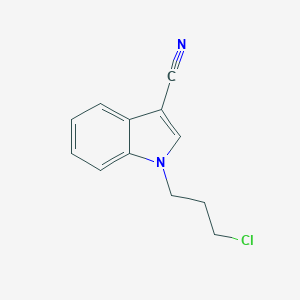

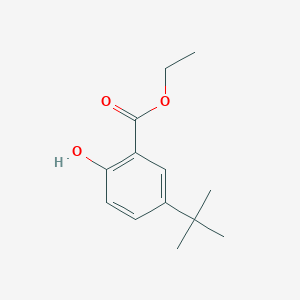

“4-Cyano-4’-(Trifluoromethyl)biphenyl” is a chemical compound with the CAS Number: 140483-60-9 . It has a molecular weight of 247.22 and its IUPAC name is 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile .

Molecular Structure Analysis

The InChI code for “4-Cyano-4’-(Trifluoromethyl)biphenyl” is 1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H . This code represents the molecular structure of the compound.

科学的研究の応用

Photophysical Properties and Applications

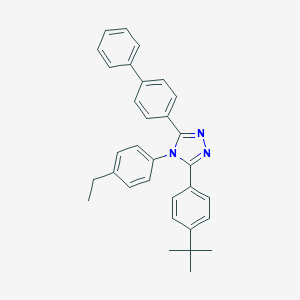

One study highlights the development of asymmetric cyano-stilbene derivatives, including those with trifluoromethyl substituents, aimed at producing pi-dimer systems exhibiting reversible [2 + 2] cycloaddition with characteristic fluorescence modulation. These systems, which are initially non-fluorescent, can switch to a highly fluorescent state under external shear strain or UV irradiation, showcasing potential in fluorescence switching applications (Chung et al., 2009).

Synthesis and Chemical Properties

Research on the synthesis of 4-n-Propyl-4′-Cyano-Biphenyl through a series of reactions including F-C reaction, reduction, iodination, and cyanidation of Biphenyl has been reported, indicating an efficient method for producing this compound with potential applications in liquid crystal technology and other fields (Wang Yu-yuan, 2004).

Optoelectronic and Material Applications

A study on bicarbazole/cyanobenzene hybrid compounds, including derivatives with electron-accepting trifluoromethyl and cyano moieties, demonstrated the ability to systematically tune optoelectronic properties. This has implications for the design of host materials for phosphorescent and delayed fluorescence OLEDs, suggesting significant potential in advanced electronic and photonic devices (Cao et al., 2018).

Photocatalytic Applications

Another application involves the one-electron oxidation of biphenyl derivatives on TiO2 surfaces, with studies showing high efficiency for such reactions, especially for hydroxyl-substituted biphenyls. This research points to potential applications in photocatalytic degradation of pollutants and organic synthesis (Tachikawa et al., 2004).

特性

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEWFAFOFOSWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402464 | |

| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-4'-(Trifluoromethyl)biphenyl | |

CAS RN |

140483-60-9 | |

| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)

![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)

![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)